molecular formula C14H18N2O5 B4705354 ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE CAS No. 5920-83-2

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE

Cat. No.: B4705354
CAS No.: 5920-83-2
M. Wt: 294.30 g/mol
InChI Key: RBTQDXFWCYUJAM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methoxyethyl)aminoacetyl]amino}benzoate is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular formula of ethyl 4-{[(2-methoxyethyl)aminoacetyl]amino}benzoate is C17H25N3O4 . This compound has a complex structure with multiple functional groups, including an ester group (O=C-O-C), an amide group (C=O-NH2), and an aromatic benzene ring .

Properties

IUPAC Name

ethyl 4-[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-21-14(19)10-4-6-11(7-5-10)16-13(18)12(17)15-8-9-20-2/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTQDXFWCYUJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367028
Record name Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5920-83-2
Record name Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE
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ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE

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